REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[n:7][cH:8][c:9]2[nH:10][c:11]3[cH:12][cH:13][c:14]([O:22][CH2:23][c:24]4[cH:25][cH:26][cH:27][cH:28][cH:29]4)[cH:15][c:16]3[c:17]2[c:18]1[CH2:19][O:20][CH3:21].[CH3:34][CH:35]([CH3:36])[O-:37].[CH3:38][CH:39]([CH3:40])[O-:41].[CH3:42][CH:43]([CH3:44])[O-:45].[CH3:46][CH:47]([CH3:48])[O-:49].[CH:30]([OH:31])([CH3:32])[CH3:33].[Ti+4:50]>>[CH:1]([CH3:2])([O:3][C:4](=[O:5])[c:6]1[n:7][cH:8][c:9]2[nH:10][c:11]3[cH:12][cH:13][c:14]([O:22][CH2:23][c:24]4[cH:25][cH:26][cH:27][cH:28][cH:29]4)[cH:15][c:16]3[c:17]2[c:18]1[CH2:19][O:20][CH3:21])[CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ncc2[nH]c3ccc(OCc4ccccc4)cc3c2c1COC
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[O-]
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[O-]
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)[O-]
|
Name
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CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Ti+4]
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Name
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Type
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product
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Smiles
|
COCc1c(C(=O)OC(C)C)ncc2[nH]c3ccc(OCc4ccccc4)cc3c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |